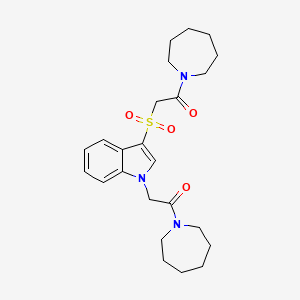

1-(azepan-1-yl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)ethanone

CAS No.: 878058-54-9

Cat. No.: VC6746210

Molecular Formula: C24H33N3O4S

Molecular Weight: 459.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878058-54-9 |

|---|---|

| Molecular Formula | C24H33N3O4S |

| Molecular Weight | 459.61 |

| IUPAC Name | 1-(azepan-1-yl)-2-[3-[2-(azepan-1-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone |

| Standard InChI | InChI=1S/C24H33N3O4S/c28-23(25-13-7-1-2-8-14-25)18-27-17-22(20-11-5-6-12-21(20)27)32(30,31)19-24(29)26-15-9-3-4-10-16-26/h5-6,11-12,17H,1-4,7-10,13-16,18-19H2 |

| Standard InChI Key | YYNZQHOGFMILKD-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCCC4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure comprises:

-

Azepane rings: Seven-membered saturated nitrogen-containing heterocycles at two positions.

-

Indole moiety: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

-

Sulfonyl group: A sulfur atom double-bonded to two oxygen atoms and single-bonded to the indole’s 3-position.

-

Ketone linkages: Two carbonyl groups connecting the azepane and indole units.

The molecular formula is C₃₂H₄₄N₄O₅S, with a calculated molecular weight of 620.8 g/mol. The SMILES notation (CC1=CN(C2=CC=CC=C2S(=O)(=O)CC(=O)N3CCCCCC3)CC(=O)N4CCCCCC4) delineates the connectivity of substituents .

Stereochemical Considerations

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

While no explicit synthesis protocol for this compound is documented, analogous molecules suggest a multi-step strategy:

-

Indole sulfonation: Introduction of the sulfonyl group at the indole’s 3-position using chlorosulfonic acid .

-

Alkylation: Coupling of the sulfonated indole with 2-chloro-1-(azepan-1-yl)ethan-1-one under basic conditions .

-

Azepane incorporation: A nucleophilic substitution or condensation reaction to attach the second azepane unit .

Key challenges include minimizing side reactions during sulfonation and ensuring regioselectivity in alkylation steps.

Industrial-Scale Production Considerations

Large-scale synthesis would require:

-

Catalytic optimization: Palladium or copper catalysts to enhance coupling efficiency .

-

Purification techniques: Column chromatography or recrystallization to isolate the target compound from byproducts .

Biological Activity and Mechanism

Predicted Pharmacological Properties

The compound’s structure suggests potential interactions with:

-

Serotonin receptors: Due to the indole scaffold’s resemblance to tryptamine derivatives .

-

Kinase enzymes: Sulfonyl groups often act as hydrogen bond acceptors in enzyme active sites .

Comparative Analysis with Structural Analogs

The table below contrasts this compound with related molecules:

The dual azepane configuration in the target compound may enhance lipid solubility and blood-brain barrier penetration compared to mono-azepane analogs .

Challenges and Future Directions

Research Gaps

-

Toxicity profiling: No in vitro or in vivo toxicity data are available.

-

Target identification: High-throughput screening needed to identify binding partners.

Synthetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume